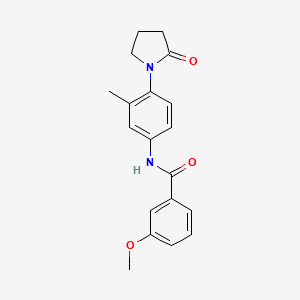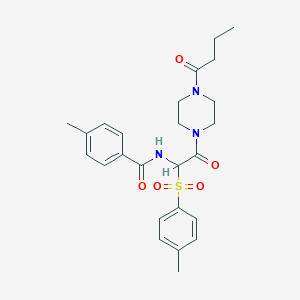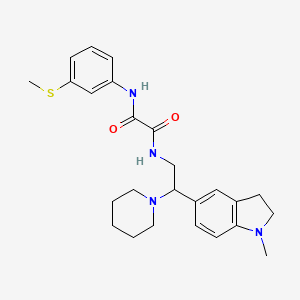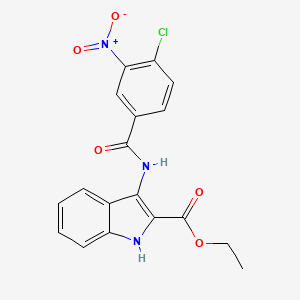
3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecule contains a total of 46 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic) and 1 ether(s) .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of piperidines, showcasing its role as a precursor in the preparation of complex organic molecules. For instance, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, similar in structure to the compound , facilitated the addition of Grignard reagents, leading to the synthesis of various piperidines with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).
Neuroleptic Activity
Research into benzamides has explored their neuroleptic activity , with compounds structurally related to 3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide showing significant promise as potential neuroleptics. The synthesis and evaluation of various benzamides have revealed a good correlation between structure and activity, indicating their utility in the treatment of psychiatric disorders (Iwanami et al., 1981).
High-Yield Synthesis
The compound has been highlighted in the high-yield synthesis of related benzamides, which are crucial for the preparation of radiopharmaceuticals. A simple method leading to high yields starting from dimethoxybenzoic acid illustrates the compound's relevance in the synthesis of medically important isotopes (Bobeldijk et al., 1990).
Molecular Structural Analysis
Studies have also focused on the molecular structural analysis of benzamide derivatives. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was examined through X-ray diffraction and DFT calculations, revealing insights into its antioxidant properties and chemical reactivity, which could inform the design of novel therapeutic agents (Demir et al., 2015).
Corrosion Inhibition
Further application is seen in the corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel, demonstrating the chemical's utility in industrial applications beyond pharmaceuticals. The study highlighted how substituents affect the inhibition efficiency, offering valuable insights for developing more effective corrosion inhibitors (Mishra et al., 2018).
Future Directions
properties
IUPAC Name |
3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-11-15(8-9-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(12-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDFNAIWPBNQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)




![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)
